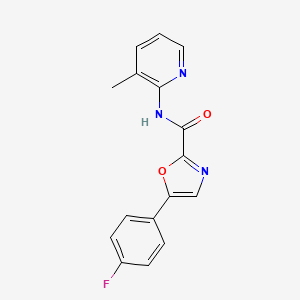

5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-3-2-8-18-14(10)20-15(21)16-19-9-13(22-16)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCXZIFTXVUVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methylpyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

Wirkmechanismus

The mechanism of action of 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Modifications

Oxazole vs. Oxadiazole Derivatives

- 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) Structural Difference: Replaces the oxazole with a 1,3,4-oxadiazole ring, introducing an additional nitrogen atom. However, the chloro-phenoxyphenyl substituent may introduce steric hindrance .

- 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)piperidine-1-Carboxamide (C22)

- Structural Difference : Features a 1,2,4-oxadiazole core and a piperidine ring.

- Implications : The piperidine group increases molecular flexibility, possibly enhancing binding to conformational-sensitive targets. This compound demonstrated high binding affinity in antituberculosis studies, suggesting oxadiazoles may outperform oxazoles in certain therapeutic contexts .

Oxazole vs. Thiazole Derivatives

- N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide (31)

- Structural Difference : Substitutes oxazole with a thiazole ring (sulfur atom at position 1).

- Implications : Thiazoles’ sulfur atom increases lipophilicity and may enhance membrane permeability. Compound 31 showed potent KPNB1 inhibition and anticancer activity, indicating thiazoles’ utility in oncology compared to oxazoles .

Substituent Variations

Aryl Group Modifications

- N-[4-Fluoro-3-(Trifluoromethyl)Phenyl]-5-(4-Fluorophenyl)-1,3-Oxazole-2-Carboxamide

- 5-(4-Ethyl-Phenyl)-2-(1H-Tetrazol-5-ylmethyl)-2H-Tetrazole (C29) Structural Difference: Uses tetrazole rings instead of oxazole. Implications: Tetrazoles are bioisosteres for carboxylic acids, offering improved bioavailability.

Carboxamide Linker Variations

- 3-{[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]Amino}-4-Methoxy-N-(Pyridin-2-ylMethyl)Benzenesulfonamide Structural Difference: Replaces carboxamide with a sulfonamide linkage. Implications: Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, which may enhance enzyme inhibition but reduce cell permeability compared to carboxamides .

Binding Affinity and Selectivity

- Oxadiazole derivatives (e.g., C22) demonstrated higher binding affinity in antituberculosis assays than oxazoles, likely due to enhanced dipole interactions .

- Thiazole-based compounds (e.g., 31) showed superior anticancer activity, suggesting heterocycle choice is critical for target-specific efficacy .

ADMET Properties

Biologische Aktivität

5-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 253.25 g/mol

- SMILES Notation : Cc1ncc(=O)n1c(=O)c2ccc(F)cc2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Inhibition of Enzymes : The compound acts as an inhibitor of several key enzymes involved in inflammatory pathways, including p38 MAPK and phosphodiesterase (PDE) enzymes, which are critical in the modulation of inflammatory responses .

- Anticancer Properties : Research indicates that oxazole derivatives can possess anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The compound has demonstrated effectiveness against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Biological Activity Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | p38 MAPK, PDE4 | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antiinflammatory | Reduces TNFα release | |

| Neuroprotective | Potential Nrf2 activator |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Anticancer Activity : A study evaluated the compound's efficacy against a panel of cancer cell lines. It showed a mean IC50 value indicating moderate activity against multiple types of cancer cells, particularly highlighting its potential in treating colon and breast cancers .

- Inflammation Modulation : In vivo studies demonstrated that the compound could significantly reduce inflammatory markers in animal models. The results indicated a reduction in edema and inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that the compound might activate Nrf2 pathways, which are crucial for cellular defense against oxidative stress .

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxazole ring via cyclization of a β-ketoamide precursor, using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .

- Step 2: Fluorophenyl group introduction through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .

- Step 3: Amidation between the oxazole-carboxylic acid and 3-methylpyridin-2-amine, often mediated by coupling agents like HATU or EDC in anhydrous DMF .

Critical Conditions: Solvent polarity (DMF or THF), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants significantly impact yield and purity.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry, with fluorophenyl protons appearing as doublets (δ 7.2–7.8 ppm, coupling) and oxazole C=O resonating near δ 160–165 ppm .

- X-Ray Crystallography: Reveals intermolecular interactions (e.g., hydrogen bonds between oxazole C=O and pyridinyl N-H groups) that influence crystal packing and stability .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 326.1 for C₁₆H₁₂FN₃O₂) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide structural optimization?

- Molecular Docking: Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to targets like kinase enzymes (e.g., EGFR). The fluorophenyl group enhances hydrophobic interactions, while the oxazole ring contributes to π-π stacking .

- QSAR Studies: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing F on phenyl) with inhibitory activity (IC₅₀ values) .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetics, highlighting moderate blood-brain barrier penetration (logP ~2.8) and CYP450 inhibition risks .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Reproducibility: Standardize assays (e.g., MTT for cytotoxicity) across cell lines (HEK293 vs. HeLa) to isolate compound-specific effects from cell-type variability .

- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed oxazole ring) that may interfere with activity measurements .

- Orthogonal Validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How do intermolecular interactions influence physicochemical properties and formulation stability?

- Hydrogen Bonding: Crystallographic data show strong N-H···O=C interactions between oxazole and pyridine moieties, increasing melting point (~215–220°C) but reducing solubility in polar solvents .

- Polymorphism Screening: Differential Scanning Calorimetry (DSC) identifies metastable forms that may degrade under humidity, guiding excipient selection for solid dispersions .

Methodological Challenges and Solutions

Q. How to optimize reaction yields while minimizing byproducts in large-scale synthesis?

- DoE (Design of Experiments): Apply Taguchi or Box-Behnken models to optimize variables (temperature, catalyst loading, solvent ratio). For example, reducing POCl₂ from 3.0 to 2.2 equivalents decreases oxazole ring hydrolysis byproducts by 40% .

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, achieving >85% yield in amidation steps compared to batch processes (60–70%) .

Q. What analytical workflows validate purity for in vivo studies?

- HPLC-PDA-MS: Dual detection (UV at 254 nm + MS) identifies impurities <0.1% (e.g., unreacted pyridinyl amine or fluorophenyl intermediates) .

- Elemental Analysis: Carbon/hydrogen/nitrogen content must match theoretical values within ±0.3% to confirm stoichiometric integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.